PCI-27483 is a potent, selective, and reversible small molecule inhibitor of human FVIIa. [] It is being investigated as a potential anti-cancer agent and for its anti-inflammatory properties. [, ] This compound inhibits the activity of FVIIa, a key enzyme in the coagulation cascade. [] PCI-27483 has been shown to inhibit tumor growth in animal models, potentially by interfering with the tissue factor (TF):FVIIa signaling pathway. [] This pathway is involved in tumor progression, angiogenesis, and inflammation. [, ]
PCI-27483 binds to and inhibits the activity of FVIIa, a key enzyme in the coagulation cascade. [] By inhibiting FVIIa, PCI-27483 prevents the activation of downstream coagulation factors, thereby reducing thrombin generation and fibrin formation. []
Beyond its anticoagulant effects, PCI-27483 also appears to exert anti-inflammatory activity. [] This effect is thought to be mediated through the inhibition of the TF:FVIIa complex, which has been implicated in inflammation via intracellular signaling pathways involving protease-activated receptors (PARs). [] By blocking this signaling, PCI-27483 may suppress the production of inflammatory mediators.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4